Home > Products > Screening Compounds P141852 > Lenalidomide-C4-NH2 (hydrochloride)
Lenalidomide-C4-NH2 (hydrochloride) -

Lenalidomide-C4-NH2 (hydrochloride)

Catalog Number: EVT-8217964
CAS Number:
Molecular Formula: C17H22ClN3O3
Molecular Weight: 351.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of lenalidomide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 5-(2-oxo-3-phenyloxazolidin-5-yl)-1H-pyrrole-2-carboxylic acid as a precursor.
  2. Reactions: The process includes reactions such as:
    • Condensation: A condensation reaction forms the core structure by linking the oxazolidinone ring with an amine.
    • Cyclization: Cyclization reactions are employed to form the final cyclic structure essential for biological activity.
  3. Purification: The product undergoes purification through crystallization or chromatography to achieve the desired purity levels.

These methods ensure the compound retains its biological activity while minimizing impurities that could affect its therapeutic efficacy.

Molecular Structure Analysis

Structure and Data

Lenalidomide has a complex molecular structure characterized by:

  • Molecular Formula: C13_{13}H13_{13}N3_{3}O3_{3}S
  • Molecular Weight: Approximately 259.33 g/mol
  • Structural Features:
    • A phthaloyl group attached to an imide structure.
    • Presence of a sulfur atom contributing to the compound's unique properties.

The three-dimensional conformation of lenalidomide allows it to interact effectively with biological targets, particularly in modulating immune responses.

Chemical Reactions Analysis

Reactions and Technical Details

Lenalidomide undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Binding Interactions: It binds to cereblon, a protein that plays a vital role in the ubiquitin-proteasome pathway, leading to the degradation of specific transcription factors involved in tumor growth.
  2. Metabolism: The compound is metabolized primarily in the liver through oxidation and conjugation reactions, which influence its pharmacokinetics.
  3. Stability: Lenalidomide is stable under physiological conditions but can undergo hydrolysis under extreme pH conditions.

These reactions are essential for understanding how lenalidomide exerts its therapeutic effects and how it can be optimized for better patient outcomes.

Mechanism of Action

Process and Data

The mechanism of action of lenalidomide involves several pathways:

  1. Immunomodulation: Lenalidomide enhances T-cell proliferation and increases the production of cytokines like interleukin-2, which boosts immune responses against tumors.
  2. Anti-Angiogenesis: It inhibits angiogenesis by downregulating vascular endothelial growth factor, thus preventing tumor growth by limiting blood supply.
  3. Direct Cytotoxicity: The drug induces apoptosis in malignant cells through activation of apoptotic pathways mediated by cereblon binding.

These mechanisms collectively contribute to lenalidomide's effectiveness in treating hematological malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lenalidomide-C4-NH2 (hydrochloride) exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and dimethyl sulfoxide, which facilitates its administration in clinical settings.
  • Melting Point: The melting point ranges from 180°C to 182°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are critical for ensuring that lenalidomide can be effectively formulated into dosage forms that maintain stability and bioavailability.

Applications

Scientific Uses

Lenalidomide is primarily used in:

  • Oncology: Treatment of multiple myeloma, where it significantly improves patient survival rates when combined with other therapies.
  • Hematology: Effective in treating myelodysplastic syndromes associated with deletion of chromosome 5q.
  • Research Applications: Investigated for potential use in autoimmune diseases due to its immunomodulatory effects.

The versatility of lenalidomide underscores its importance not only as a therapeutic agent but also as a subject of ongoing research aimed at expanding its applications in medicine.

Structural and Functional Analysis of Lenalidomide-C4-NH2 (Hydrochloride

Molecular Design Rationale for Lenalidomide-C4-NH2 as a Cereblon-Targeting Ligand

Lenalidomide-C4-NH2 hydrochloride (chemical name: Lenalidomide-C4-NH2 hydrochloride; synonyms: Cereblon ligand 1 hydrochloride; E3 ligase Ligand-Linker Conjugates 32 hydrochloride; CAS 2435715-90-3) represents a strategically engineered derivative of the immunomodulatory drug lenalidomide. Its molecular structure (C₁₇H₂₂ClN₃O₃; molecular weight: 351.83 g/mol) incorporates a critical four-carbon aminoalkyl chain (-C4-NH2) at the 4-position of the phthalimide ring, transforming it into a versatile ligand-linker conjugate for targeted protein degradation platforms [1] [4] [8]. The design rationale centers on optimizing the core lenalidomide scaffold—known for its high-affinity binding to the substrate recognition subunit Cereblon (CRBN) within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^)—while introducing a functional handle for modular assembly into proteolysis-targeting chimeras (PROTACs). The hydrochloride salt form significantly enhances aqueous solubility (100 mg/mL in water), facilitating biochemical and cellular applications [1].

The preservation of the glutarimide ring is essential, as crystallographic studies confirm that this moiety engages in critical hydrogen bonding with conserved tryptophan residues (tryptophan 380, tryptophan 386, and tryptophan 400) within CRBN's hydrophobic binding pocket. This interaction mimics the binding mode of parent lenalidomide, ensuring maintained recruitment of the E3 ligase machinery [3] [5] [10]. The appended C4-NH2 linker extends orthogonally from the phthalimide ring, positioned to project a covalently attached warhead targeting a protein of interest (POI) without sterically hindering the CRBN-ligand interface. This spatial orientation is crucial for facilitating the formation of a productive ternary complex (CRBN:Lenalidomide-C4-NH2:POI) necessary for ubiquitin transfer [1] [8].

Table 1: Key Physicochemical and Functional Properties of Lenalidomide-C4-NH2 Hydrochloride

PropertyValue/DescriptionSignificance
Molecular FormulaC₁₇H₂₂ClN₃O₃Confirms elemental composition and hydrochloride salt form
Molecular Weight351.83 g/molImpacts pharmacokinetics and cell permeability
Aqueous Solubility100 mg/mL (284.23 mM)Facilitates in vitro and cellular assays without organic co-solvents
CRBN Binding AffinityRetains high affinity (Comparable to lenalidomide)Ensures efficient recruitment of E3 ubiquitin ligase complex
Primary ApplicationPROTAC linker-ligand conjugateServes as CRBN-recruiting half-molecule for bifunctional degraders

Role of the C4-Amino Modification in Enhancing E3 Ubiquitin Ligase Recruitment

The C4-amino modification (4-aminobutyl chain) on the lenalidomide scaffold is not merely a passive linker attachment point; it actively modulates the molecular interactions within the CRBN binding pocket and the subsequent ternary complex. Structural and biochemical analyses reveal that this modification enhances the stability and specificity of CRBN engagement compared to the parent lenalidomide structure and other linker variants [1] [3].

The terminal primary amine (-NH₂) of the C4 chain, particularly when protonated under physiological conditions, can engage in favorable electrostatic interactions or hydrogen bonding with complementary residues near the periphery of the CRBN binding pocket. More significantly, molecular dynamics simulations demonstrate that the alkyl chain itself contributes to enhanced complex stability through hydrophobic shielding. By occupying a solvent-exposed region adjacent to the core binding site, the C4 chain reduces water accessibility to key intermolecular hydrogen bonds formed between CRBN and the glutarimide/phthalimide core of the ligand. Specifically, molecular dynamics and steered simulations quantify that Lenalidomide-C4-NH2 increases the potential of mean force (PMF) required to break critical hydrogen bonds (e.g., CRBN^Asn351^:CK1α^Ile37^, CRBN^His357^:CK1α^Thr38^, CRBN^Trp400^:CK1α^Asn39^) within the CRBN-neosubstrate interface by up to 4.7 kcal/mol compared to complexes lacking the modification. This hydrophobic shielding effect translates directly into increased kinetic stability of the ternary complex [3].

Furthermore, the length and flexibility of the C4 chain (approximately 8-10 Å when extended) are optimal for positioning a conjugated POI ligand within productive proximity (typically < 40 Å) for ubiquitin transfer, without inducing excessive conformational strain that could destabilize the ternary complex. This is evidenced by PROTACs constructed using Lenalidomide-C4-NH2 (e.g., Compound 24) exhibiting potent degradation activity, with IC₅₀ values as low as 0.98 nM against acute leukemia cell lines like RS4;11 [1] [8]. The terminal amine provides a chemically tractable handle (e.g., for amide coupling or reaction with NHS esters) enabling efficient conjugation to diverse warheads targeting various disease-relevant proteins.

Table 2: Impact of C4-Amino Modification on Ternary Complex Stability and Function

ParameterEffect of C4-Amino ModificationFunctional Consequence
Hydrogen Bond Robustness (PMF_HB)Increased by 2.3 - 8.7 kcal/mol for key CRBN-neosubstrate H-bondsEnhanced kinetic stability of ternary complex; reduced dissociation rate
Solvent AccessibilityDecreased hydrophobic exposure of H-bond networkReduced water-catalyzed H-bond breakage; improved complex half-life
Ternary Complex Cooperativity (α)Increased positive binding cooperativityMore efficient formation of productive CRBN:PROTAC:POI complex
Degradation Potency (IC₅₀)Sub-nanomolar to low nanomolar in cell-based assays (e.g., 0.98 nM)Highly efficient target protein degradation at low compound concentrations

Comparative Structural Dynamics of Lenalidomide Derivatives for Ternary Complex Formation

The efficacy of CRBN-based degraders is profoundly influenced by the structural features of the E3 ligase ligand and its linker, impacting the stability, geometry, and cooperativity of the ternary complex formed with the target protein. Lenalidomide-C4-NH2 hydrochloride exhibits distinct advantages over other lenalidomide derivatives (e.g., Lenalidomide-C5-acid, Lenalidomide-PEGn-linkers) and parent lenalidomide itself in promoting productive ternary complex formation [1] [3] [8].

Molecular dynamics (MD) simulations, particularly analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF), provide critical insights. Simulations of Lenalidomide-C4-NH2 bound to CRBN show lower RMSD values (averaging ~0.35 nm after equilibration) at the binding site compared to derivatives with shorter (C2, C3) or longer (C5, C6) alkyl chains, indicating superior overall complex stability. Crucially, RMSF analyses reveal significantly reduced flexibility (lower Å values) specifically within the β-hairpin loop region (residues 36-42) of neosubstrates like Casein Kinase 1 alpha (CK1α) or Ikaros when bound within the ternary complex involving Lenalidomide-C4-NH2. This loop is essential for forming key hydrogen bonds with CRBN. The C4 linker appears to optimally restrict dynamic motions detrimental to maintaining these critical contacts, whereas shorter linkers lack sufficient stabilizing hydrophobic interactions and longer linkers introduce excessive flexibility or steric clashes [3] [5] [10].

The conformational rigidity imparted by the C4 alkyl chain, compared to more flexible polyethylene glycol (PEG)-based linkers, also contributes to higher positive cooperativity (α > 1). This means that binding of the PROTAC to CRBN enhances its affinity for the POI, and vice versa, leading to more efficient ternary complex formation. This cooperativity is quantified by comparing the dissociation constants (Kd) of the binary complexes (CRBN:PROTAC and PROTAC:POI) to the Kd of the ternary complex. PROTACs utilizing Lenalidomide-C4-NH2 consistently demonstrate higher α values than those using bulkier or more flexible linkers [1] [9].

Furthermore, the C4-NH2 modification outperforms the unmodified parent lenalidomide in PROTAC applications. While lenalidomide itself binds CRBN tightly, it lacks a linker for conjugation. Directly attaching a warhead or linker to the parent molecule's rings (e.g., at the 4-position without the C4 spacer) often disrupts critical ligand-CRBN interactions or projects the warhead sub-optimally. The C4-NH2 spacer effectively decouples the conjugation chemistry from the pharmacophoric elements, preserving high-affinity CRBN binding while enabling functional PROTAC assembly. This is reflected in the markedly higher degradation efficacy of PROTACs built using Lenalidomide-C4-NH2 versus those using direct conjugates to the lenalidomide core [1] [8].

Table 3: Comparative Analysis of Lenalidomide Derivatives in Ternary Complex Formation

Derivative/Linker AttributeLenalidomide-C4-NH2 HydrochlorideShorter Alkyl (C2-C3)Longer Alkyl/PEG (C5-C8, PEG4)Parent Lenalidomide (Direct Conjugation)
Binding Site RMSD (MD)Low (~0.35 nm)ModerateHighVariable (Often High)
Neosubstrate Loop RMSFLowest FluctuationModerateHighHigh (If conjugation disrupts binding)
Hydrophobic ShieldingOptimalPartialPartial/ExcessiveNone
Linker FlexibilityModerate (Conformationally restricted)High (Very flexible)Very HighN/A
Ternary Complex Cooperativity (α)High PositiveLow/ModerateModerate (Can be Negative with long linkers)Often Low/Negative
Typical PROTAC IC₅₀ (Cell)Sub-nM - Low nM (e.g., 0.98 nM, 13.7 nM)µM - High nMnM - µM (Variable)Often Weak/Inactive

Properties

Product Name

Lenalidomide-C4-NH2 (hydrochloride)

IUPAC Name

3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride

Molecular Formula

C17H22ClN3O3

Molecular Weight

351.8 g/mol

InChI

InChI=1S/C17H21N3O3.ClH/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22;/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22);1H

InChI Key

QPGHLNCBGNJWKG-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.